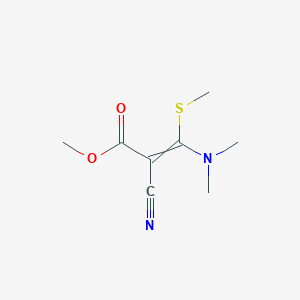
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves classical methods such as the Skraup, Doebner-Miller, and Friedländer reactions The reaction conditions often include the use of bromine in chloroform for bromination and subsequent reactions to introduce the stibosooxy group .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and stibosooxy groups enhances its binding affinity to these targets, leading to various biological effects. For instance, it may inhibit enzyme activity or disrupt cellular processes, contributing to its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2-methyl-8-quinolinol: Similar in structure but lacks the stibosooxy group.
7-Bromo-8-hydroxyquinoline: Another brominated quinoline derivative with different functional groups.
8-Bromo-2,3-dihydro-4(1H)-quinolinone: A quinoline derivative with a different substitution pattern.
Uniqueness
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is unique due to the presence of the stibosooxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
35592-47-3 |
|---|---|
Molecular Formula |
C10H6Br2NO2Sb |
Molecular Weight |
453.73 g/mol |
IUPAC Name |
(5,7-dibromo-6-methylquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C10H7Br2NO.O.Sb/c1-5-7(11)6-3-2-4-13-9(6)10(14)8(5)12;;/h2-4,14H,1H3;;/q;;+1/p-1 |
InChI Key |
OGSOHJDEDWBPBZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C(=C1Br)O[Sb]=O)N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


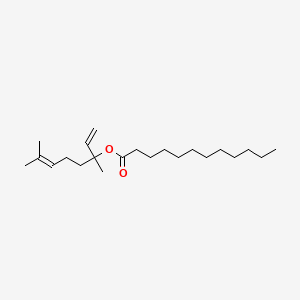
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)


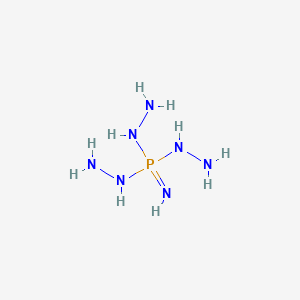

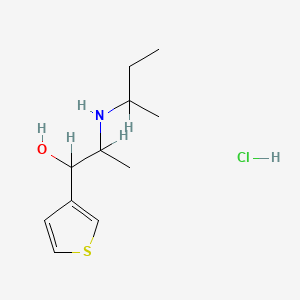
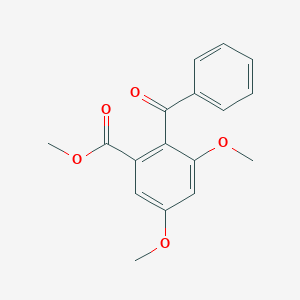
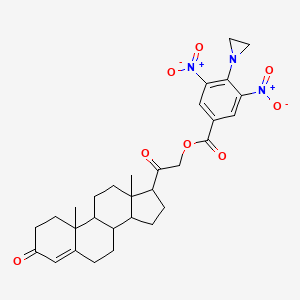
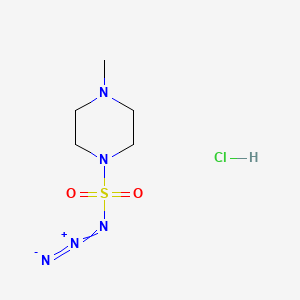
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
